molecular formula C9H7FO B1409551 5-Fluoro-2-vinyl-benzaldehyde CAS No. 1228180-96-8

5-Fluoro-2-vinyl-benzaldehyde

Cat. No. B1409551
CAS RN: 1228180-96-8
M. Wt: 150.15 g/mol
InChI Key: KQGKENUEKMBDCM-UHFFFAOYSA-N
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Description

5-Fluoro-2-vinyl-benzaldehyde (FVB) is an organic compound with the chemical formula C9H7FO. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . The fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-vinyl-benzaldehyde is C9H7FO. The molecular weight is 150.15 g/mol.


Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .

Scientific Research Applications

Sensing Applications

Compounds with similar structures to 5-Fluoro-2-vinyl-benzaldehyde are often used in sensing applications due to their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction can lead to changes in the compound’s properties, which can be detected and used for various homogeneous assays or heterogeneous detection methods .

Organic Synthesis

Organic compounds like 5-Fluoro-2-vinyl-benzaldehyde are frequently utilized in organic synthesis as intermediates for the production of more complex molecules. Their unique physical and chemical properties can be leveraged to create new compounds with desired characteristics for further research or industrial applications.

Pharmaceutical Research

The fluorine atom present in 5-Fluoro-2-vinyl-benzaldehyde can be significant in pharmaceutical research. Fluorinated compounds are often explored for their potential medicinal properties, as fluorine can affect the biological activity and stability of pharmaceuticals .

Safety and Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is a combustible liquid, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

Future Directions

Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . They can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds have shown important antimicrobial properties , indicating potential future directions for research and applications.

properties

IUPAC Name

2-ethenyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGKENUEKMBDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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